Desethyl Fondenafil Desethyl Fondenafil
Brand Name: Vulcanchem
CAS No.: 1027192-92-2
VCID: VC0108798
InChI:
SMILES:
Molecular Formula: C₂₂H₂₈N₆O₃
Molecular Weight: 424.5

Desethyl Fondenafil

CAS No.: 1027192-92-2

Cat. No.: VC0108798

Molecular Formula: C₂₂H₂₈N₆O₃

Molecular Weight: 424.5

* For research use only. Not for human or veterinary use.

Desethyl Fondenafil - 1027192-92-2

Specification

CAS No. 1027192-92-2
Molecular Formula C₂₂H₂₈N₆O₃
Molecular Weight 424.5

Introduction

Chemical Properties and Structure

Basic Chemical Information

Desethyl Fondenafil possesses distinctive chemical properties that define its pharmaceutical relevance. The compound is characterized by the following specifications:

PropertyValueSource
CAS Number1027192-92-2
Molecular FormulaC22H28N6O3
Molecular Weight424.5 g/mol
Physical FormSolid
ColorWhite to Pale Beige
Density1.31±0.1 g/cm³ (Predicted)
pKa10.12±0.20 (Predicted)
SolubilitySlightly soluble in Chloroform and Methanol

The compound's IUPAC name is 5-[2-ethoxy-5-(piperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one, which reflects its complex molecular structure containing pyrazole and pyrimidine rings . This heterocyclic structure is central to its chemical behavior and potential pharmacological activity.

Structural Characteristics

Desethyl Fondenafil features a pyrazolopyrimidine core structure, which is characteristic of several PDE5 inhibitors. The compound contains:

  • A pyrazole ring fused with a pyrimidine ring

  • A propyl substituent at position 3 of the pyrazole ring

  • A methyl group at position 1 of the pyrazole ring

  • A phenyl group with ethoxy and piperazine-1-carbonyl substituents

Relationship to Other PDE5 Inhibitors

Structural Similarity to Sildenafil and Derivatives

Desethyl Fondenafil bears structural similarities to other phosphodiesterase type 5 (PDE5) inhibitors, particularly Sildenafil and its derivatives. Like N-desmethyl-sildenafil (a metabolite of Sildenafil), Desethyl Fondenafil represents a demethylated or desethylated variant of its parent compound . This structural relationship suggests potential pharmacological properties similar to those of established PDE5 inhibitors.

The structural modifications that differentiate Desethyl Fondenafil from its parent compound primarily involve the removal of an ethyl group, which can significantly affect the compound's pharmacokinetic properties, including its metabolism, distribution, and elimination from the body. These modifications might also influence the compound's pharmacodynamic properties, including its potency and selectivity for the PDE5 enzyme.

Applications and Uses

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